![molecular formula C10H12N4O3 B159532 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one CAS No. 132339-54-9](/img/structure/B159532.png)

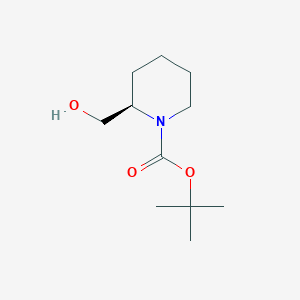

9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

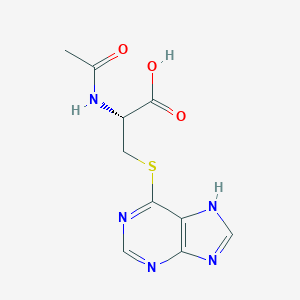

9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one, also known as ribavirin, is a synthetic nucleoside analog that has been widely used in the treatment of viral infections. Ribavirin was first synthesized in 1972 and has since been used to treat a variety of viral infections, including hepatitis C, respiratory syncytial virus (RSV), and Lassa fever.

Mechanism Of Action

The exact mechanism of action of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one is not fully understood, but it is thought to act through several mechanisms. Ribavirin is a nucleoside analog, which means that it can be incorporated into viral RNA or DNA, leading to the disruption of viral replication. Ribavirin has also been shown to inhibit the activity of the enzyme inosine monophosphate dehydrogenase (IMPDH), which is involved in the synthesis of guanine nucleotides.

Biochemical And Physiological Effects

Ribavirin has been shown to have a variety of biochemical and physiological effects. It has been reported to increase the production of interferon, which is an important component of the immune response to viral infections. Ribavirin has also been shown to inhibit the activity of the enzyme S-adenosylhomocysteine hydrolase (SAHH), which is involved in the metabolism of homocysteine.

Advantages And Limitations For Lab Experiments

Ribavirin has several advantages for use in lab experiments. It is a relatively inexpensive drug and is widely available. Ribavirin has also been extensively studied, making it a well-characterized compound. However, there are also limitations to the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in lab experiments. Ribavirin has been shown to have a narrow therapeutic index, which means that it can be toxic at high doses. Additionally, 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has been reported to have variable activity against different viruses, which can make it difficult to use in certain experimental systems.

Future Directions

There are several potential future directions for research on 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one. One area of interest is the development of new analogs of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one that have improved antiviral activity and reduced toxicity. Another area of interest is the investigation of the potential use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in combination with other antiviral drugs, as this may lead to improved treatment outcomes. Additionally, there is interest in the use of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in the treatment of emerging viral infections, such as Zika virus and Ebola virus. Further research is needed to fully understand the potential of 9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one in these areas.

Synthesis Methods

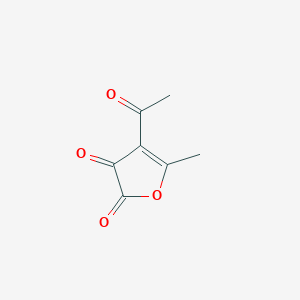

Ribavirin can be synthesized through several methods, including the condensation of 1,2,3-triacetyl-5-deoxy-D-ribose with 6-chloropurine and the subsequent reduction of the resulting intermediate. Another method involves the reaction of 1,2,3,5-tetra-O-acetyl-D-ribose with 6-chloropurine in the presence of a base, followed by deacetylation and reduction.

Scientific Research Applications

Ribavirin has been extensively studied for its antiviral properties. It has been shown to inhibit the replication of a wide range of RNA and DNA viruses, including hepatitis C virus, RSV, and influenza virus. Ribavirin has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of certain tumor cells.

properties

CAS RN |

132339-54-9 |

|---|---|

Product Name |

9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |

Molecular Formula |

C10H12N4O3 |

Molecular Weight |

236.23 g/mol |

IUPAC Name |

9-[(2S,5R)-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |

InChI |

InChI=1S/C10H12N4O3/c15-3-6-1-2-7(17-6)14-5-13-8-9(14)11-4-12-10(8)16/h4-7,15H,1-3H2,(H,11,12,16)/t6-,7+/m1/s1 |

InChI Key |

BXZVVICBKDXVGW-RQJHMYQMSA-N |

Isomeric SMILES |

C1C[C@H](O[C@H]1CO)N2C=NC3=C2NC=NC3=O |

SMILES |

C1CC(OC1CO)N2C=NC3=C2N=CNC3=O |

Canonical SMILES |

C1CC(OC1CO)N2C=NC3=C2NC=NC3=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methoxypyrazolo[1,5-a]pyridin-3-amine](/img/structure/B159463.png)

![3-(2-Aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride](/img/structure/B159468.png)

![6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde](/img/structure/B159474.png)